![molecular formula C16H18BrN3O2S B270032 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B270032.png)
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it a useful tool for scientific research.
Wirkmechanismus
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide is not yet fully understood. However, it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. Additionally, it has been shown to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of tumor growth and development. However, one of the limitations of using this compound is its complex synthesis process, which requires a high level of expertise and precision.
Zukünftige Richtungen
There are several future directions for the use of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide in scientific research. One potential direction is the development of new cancer drugs based on the chemical structure of this compound. Another potential direction is the study of the compound's effects on other diseases and conditions, such as inflammation and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide involves a multistep process that requires a high level of expertise and precision. The first step involves the synthesis of 3-bromophenyl hydrazine, which is then reacted with ethyl chloroacetate to produce 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester. This compound is then reacted with thiosemicarbazide to produce 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide.
Wissenschaftliche Forschungsanwendungen
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent antitumor activity, making it a potential candidate for the development of new cancer drugs.
Eigenschaften
Produktname |
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide |
---|---|
Molekularformel |
C16H18BrN3O2S |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C16H18BrN3O2S/c17-12-6-4-5-11(9-12)15-19-20-16(22-15)23-10-14(21)18-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,18,21) |
InChI-Schlüssel |
YPJMYAFRAKKORN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.